5-Octyl-2-phenoxyphenol is a synthetic organic compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a potential inhibitor of the enzyme InhA in Mycobacterium tuberculosis. This compound is classified as a diaryl ether and is structurally related to other phenolic compounds, which are known for their diverse biological activities.
5-Octyl-2-phenoxyphenol falls under the category of diaryl ethers and is recognized for its potential therapeutic applications. Its classification is significant in understanding its chemical behavior and biological interactions.
The synthesis of 5-octyl-2-phenoxyphenol typically involves several steps:
The reaction conditions usually require careful temperature control and the use of inert atmospheres to prevent oxidation. For example, reactions may be conducted under nitrogen gas at elevated temperatures (around 60–80 °C) to optimize yields and minimize by-products .
5-Octyl-2-phenoxyphenol features a biphenyl structure with a long octyl chain attached to one of the phenolic rings. The molecular formula is , and its structure can be represented as follows:
The compound has specific physical properties such as melting point and solubility that are crucial for its application in pharmaceutical formulations. The molecular weight is approximately 270.39 g/mol, and it exhibits hydrophobic characteristics due to the long alkyl chain, influencing its interaction with biological membranes .
5-Octyl-2-phenoxyphenol participates in various chemical reactions, primarily involving substitution and oxidation processes:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing synthetic routes and improving yields.
The mechanism by which 5-octyl-2-phenoxyphenol exerts its biological effects primarily involves inhibition of the InhA enzyme, which is crucial for mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death.
Studies have shown that compounds like 5-octyl-2-phenoxyphenol demonstrate nanomolar potency against InhA, making them effective against both drug-sensitive and resistant strains of Mycobacterium tuberculosis . The binding affinity and kinetic parameters are critical for evaluating its potential as an antimicrobial agent.
Relevant data from experiments indicate that the compound maintains stability over a range of pH levels but may degrade under extreme conditions.
5-Octyl-2-phenoxyphenol has several scientific applications:
5-Octyl-2-phenoxyphenol (chemical structure: C₂₀H₂₆O₂) is a diphenyl ether derivative that potently inhibits Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the type II fatty acid synthase system. InhA catalyzes the NADH-dependent reduction of trans-2-enoyl-acyl carrier protein to acyl-acyl carrier protein, a rate-limiting step in the elongation of meromycolic acid chains—precursors of mycolic acids. Unlike first-line prodrugs like isoniazid (which require activation by KatG), 5-octyl-2-phenoxyphenol acts directly on InhA, making it effective against isoniazid-resistant strains with katG mutations [1] [2].
Kinetic studies reveal that 5-octyl-2-phenoxyphenol binds reversibly to InhA with inhibition constants (Kᵢ) in the nanomolar range. The compound exhibits preferential binding to the InhA·NAD⁺ binary complex, forming a stable ternary complex that impedes substrate access to the catalytic site (residues Phe149, Tyr158, Lys165) [1] [2].
Table 1: Inhibition Parameters of 5-Octyl-2-Phenoxyphenol Against InhA
Parameter | Value | Experimental Method |
---|---|---|
Inhibition Constant (Kᵢ) | 22–280 nM | Enzyme kinetics |
IC₅₀ (vs. NADH) | 0.2–1.0 μM | Spectrophotometric assay |
Binding Target | InhA·NAD⁺ complex | Isothermal titration calorimetry |
X-ray crystallography of InhA co-crystallized with 5-octyl-2-phenoxyphenol (PDB ID: 2B37) provides atomic-resolution evidence of its binding mode. The compound occupies the substrate-binding crevice, with its hydroxylated A-ring engaging the catalytic triad via hydrogen bonding with Tyr158 and the 2′-hydroxyl group of NAD⁺. The octyl chain extends into a hydrophobic tunnel, while the phenoxy B-ring projects toward the minor portal—a narrow solvent-exposed region adjacent to the catalytic site [1] [3].
Crucially, 5-octyl-2-phenoxyphenol induces conformational changes in the substrate-binding loop (residues 195–210), particularly ordering helix H6. This loop closure sterically occludes the substrate-binding pocket, enhancing inhibitory potency. The minor portal occupancy (∼35% of the surface area) is significantly deeper than earlier inhibitors like triclosan, explaining its superior affinity [1].
Table 2: Structural Interactions of 5-Octyl-2-Phenoxyphenol in InhA Complex (PDB 2B37)
Residue/Region | Interaction Type | Distance (Å) | Functional Implication |
---|---|---|---|
Tyr158 | Hydrogen bond (OH group) | 2.7 | Stabilizes catalytic triad |
NAD⁺ (2′-OH) | Hydrogen bond | 3.0 | Co-factor anchoring |
Met199, Met161 | Van der Waals | 3.5–4.2 | Hydrophobic tunnel occupancy |
Phe149 | π-Stacking (B-ring) | 4.8 | Minor portal access |
Helix H6 | Induced fit | N/A | Substrate pocket occlusion |
Inhibition of InhA by 5-octyl-2-phenoxyphenol cascades into profound disruptions in mycolic acid biosynthesis. Mycolic acids—α-alkylated, β-hydroxylated lipids (C₆₀–C₉₀)—are synthesized via coordinated actions of fatty acid synthase-I (FAS-I) and FAS-II systems. FAS-I generates C₂₄–C₂₆ precursors, while FAS-II elongates these to meromycolic acids (C₄₀–C₆₀). InhA inhibition halts meromycolate elongation, depleting mature mycolates essential for the mycobacterial cell wall [4] [6] [10].
Metabolomic analyses of treated Mycobacterium tuberculosis cells show accumulation of 3-hydroxyacyl-acyl carrier protein intermediates (C₁₈–C₂₂) and reduced synthesis of α-, methoxy-, and keto-mycolates. This disrupts the cell wall architecture, increasing permeability and impairing resistance to host defenses. Notably, the compound’s specificity for FAS-II over FAS-I minimizes off-target effects in mammalian cells [1] [10].
Table 3: Metabolic Consequences of InhA Inhibition on Mycolic Acid Biosynthesis
Affected Pathway | Accumulated Intermediate | Depleted End-Product | Physiological Impact |
---|---|---|---|
FAS-II elongation | 3-Hydroxyacyl-acyl carrier protein | Meromycolic acid | Arrest of mycolic acid condensation |
α-Mycolate synthesis | C₂₄–C₂₆ fatty acids | α-Mycolic acid | Loss of cell wall rigidity |
Oxygenated mycolate synthesis | Unsaturated intermediates | Methoxy-/keto-mycolates | Reduced virulence and persistence |
5-Octyl-2-phenoxyphenol functions as a competitive inhibitor with respect to the enoyl-acyl carrier protein substrate but exhibits mixed-type inhibition relative to the nicotinamide adenine dinucleotide cofactor. Kinetic analyses demonstrate increased inhibitor affinity in the presence of NAD⁺ (Kᵢ = 22 nM) compared to NADH (Kᵢ = 280 nM). This suggests preferential binding to the preformed InhA·NAD⁺ complex, inducing conformational changes that preclude substrate entry [1] [2].
Unlike slow-onset inhibitors (e.g., PT70, residence time = 24 min), 5-octyl-2-phenoxyphenol exhibits rapid reversible binding (residence time <1 min). Despite this, its high affinity and minor portal occupancy enable sustained inhibition. Crucially, it does not form covalent adducts with NAD⁺—a distinction from isoniazid’s mechanism—reducing susceptibility to resistance mutations affecting prodrug activation [1] [2] [7].
Table 4: Kinetic Comparison of InhA Inhibitors Relative to Nicotinamide Adenine Dinucleotide
Inhibitor | Kᵢ vs. NAD⁺ (nM) | Inhibition Mode | Residence Time | Resistance Risk |
---|---|---|---|---|
5-Octyl-2-phenoxyphenol | 22 | Mixed-type (competitive with substrate) | <1 min | Low (direct binder) |
Isoniazid-NAD adduct | 0.8 | Non-competitive | >300 min | High (requires KatG) |
PT70 | 0.02 | Slow-onset tight-binding | 24 min | Moderate |
Triclosan | 200,000 | Rapid reversible | <10 sec | Low |
Structural basis for cofactor dependence: The hydroxyl group of 5-octyl-2-phenoxyphenol hydrogen-bonds to both Tyr158 and the 2′-hydroxyl of NAD⁺, explaining its enhanced affinity in the cofactor-bound state. This dual anchoring displaces the catalytic water molecule, hindering proton transfer during substrate reduction [1] [7].
Supplemental Materials
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0